molecular formula C21H17N7O2 B2648019 6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207004-59-8

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2648019
CAS RN: 1207004-59-8
M. Wt: 399.414
InChI Key: UXKFYYWOIMVKCN-UHFFFAOYSA-N
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Description

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H17N7O2 and its molecular weight is 399.414. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds utilizing similar structures. For instance, the cyclocondensation of related triazolopyrimidine precursors with hydroxylamine or hydrazine leads to the formation of isoxazolo and pyrazolotriazolopyrimidines, highlighting the compound's role in synthesizing complex heterocycles with potential biological activities (Desenko et al., 1998). Similarly, the reaction of triazolopyrimidinone derivatives with various reagents has been shown to afford a variety of substituted pyridines, pyrazoles, and azolopyrimidines, demonstrating the compound's utility in diversifying heterocyclic frameworks with antimicrobial potential (Farghaly, 2008).

Potential Antimicrobial and Anticancer Activities

Several studies have synthesized derivatives of triazolopyrimidines, exhibiting moderate to promising antimicrobial and anticancer activities. For example, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of these compounds (Rahmouni et al., 2016). Another study focused on the synthesis and biological evaluation of new derivatives of triazolopyrimidines for anticancer applications, showing specific derivatives' efficacy against various cancer cell lines (Bakavoli et al., 2010).

Exploration of Novel Chemical Reactions

Research into the chemistry of triazolopyrimidines also includes the exploration of novel reactions. For example, the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by C=N bond reduction has been reported, showcasing the compound's role in facilitating unique transformation pathways (Lashmanova et al., 2019).

properties

IUPAC Name

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O2/c1-13-8-9-15(10-14(13)2)19-23-17(30-25-19)11-27-12-22-20-18(21(27)29)24-26-28(20)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKFYYWOIMVKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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